molecular formula C22H19N3O3S3 B2586408 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-87-1

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2586408
CAS No.: 922450-87-1
M. Wt: 469.59
InChI Key: POLLMUZGLJAJTB-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S3 and its molecular weight is 469.59. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Properties

The reactivity and antimalarial activity of sulfonamide derivatives, including the chemical family to which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide belongs, have been explored in the context of COVID-19 drug applications. These compounds, upon theoretical investigations and molecular docking studies, show promising antimalarial properties with low cytotoxicity, highlighting their potential use in antimalarial therapy and possibly against COVID-19 due to their binding affinity towards key viral proteins (Fahim & Ismael, 2021).

VEGF Inhibition for Cancer Therapy

Substituted benzamides, including structures similar to this compound, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This property is crucial for the development of therapeutic agents targeting cancer, especially in inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).

Synthesis and Green Chemistry

The synthesis processes involving compounds with the sulfonyl and methylthio groups, such as this compound, emphasize the importance of green chemistry principles. Modified synthesis approaches aim to reduce waste and improve atom economy, demonstrating the compound's role in advancing sustainable chemical practices (Gilbile et al., 2017).

PI3K/mTOR Inhibition for Therapeutic Applications

Investigations into benzothiazole derivatives have highlighted their efficacy as inhibitors of the PI3Kα and mTOR pathways. These pathways are critical in cancer biology, and their inhibition can lead to the development of effective cancer therapies. Studies show that altering the heterocyclic core can improve metabolic stability, making compounds within this family promising candidates for cancer treatment (Stec et al., 2011).

Fluorescence and Anticancer Activity

The synthesis of Co(II) complexes with N-(thiazol-2-yl)benzamide derivatives, including variations similar to this compound, has been explored for their fluorescence properties and potential anticancer activity. These studies open pathways for the development of novel diagnostic tools and therapeutic agents in oncology (Vellaiswamy & Ramaswamy, 2017).

Properties

IUPAC Name

3-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c1-29-17-7-3-6-16(11-17)21(26)25(14-15-5-4-10-23-13-15)22-24-19-9-8-18(31(2,27)28)12-20(19)30-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLLMUZGLJAJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.